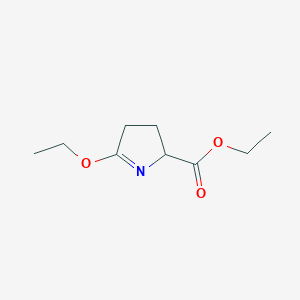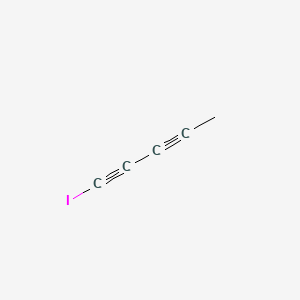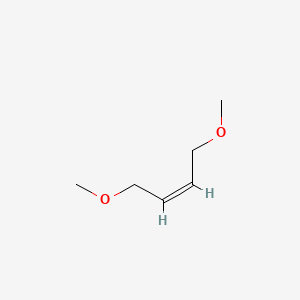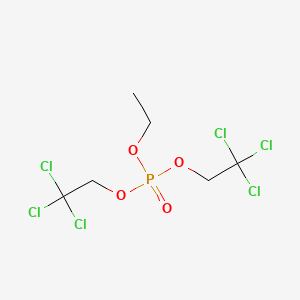
Ethyl bis(2,2,2-trichloroethyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl bis(2,2,2-trichloroethyl) phosphate is a chemical compound with the molecular formula C6H9Cl6O4P. It is known for its use in various chemical reactions and applications, particularly in the field of organic synthesis. The compound is characterized by the presence of ethyl and trichloroethyl groups attached to a phosphate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl bis(2,2,2-trichloroethyl) phosphate can be synthesized through the reaction of phosphorus oxychloride with 2,2,2-trichloroethanol in the presence of a base such as pyridine. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained. The general reaction scheme is as follows:
POCl3+2Cl3CCH2OH→(Cl3CCH2O)2P(O)Cl+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where phosphorus oxychloride and 2,2,2-trichloroethanol are combined under controlled conditions. The reaction is monitored to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl bis(2,2,2-trichloroethyl) phosphate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trichloroethyl groups can be replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphoric acid derivatives and trichloroethanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Oxidizing and Reducing Agents: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., lithium aluminum hydride) can be used depending on the desired reaction.
Major Products
Substitution Products: Depending on the nucleophile, the major products can include substituted phosphates and trichloroethanol derivatives.
Hydrolysis Products: The primary products of hydrolysis are phosphoric acid derivatives and trichloroethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl bis(2,2,2-trichloroethyl) phosphate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the protection of phosphate groups in peptide synthesis.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification.
Industrial Applications: It is employed in the production of flame retardants and plasticizers due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of ethyl bis(2,2,2-trichloroethyl) phosphate involves its interaction with nucleophiles, leading to the formation of substituted products. The trichloroethyl groups act as leaving groups, facilitating the substitution reactions. The phosphate moiety can interact with various molecular targets, including enzymes and proteins, leading to modifications in their activity and function.
Vergleich Mit ähnlichen Verbindungen
Ethyl bis(2,2,2-trichloroethyl) phosphate can be compared with other similar compounds such as:
Bis(2,2,2-trichloroethyl) phosphorochloridate: Similar in structure but contains a chlorophosphate group instead of an ethyl phosphate group.
Bis(2,2,2-trifluoroethyl) methylphosphonate: Contains trifluoroethyl groups instead of trichloroethyl groups, leading to different reactivity and applications.
Dimethyl chlorophosphate: Contains methyl groups instead of trichloroethyl groups, resulting in different chemical properties and uses.
This compound is unique due to its specific combination of ethyl and trichloroethyl groups, which confer distinct reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
51287-49-1 |
|---|---|
Molekularformel |
C6H9Cl6O4P |
Molekulargewicht |
388.8 g/mol |
IUPAC-Name |
ethyl bis(2,2,2-trichloroethyl) phosphate |
InChI |
InChI=1S/C6H9Cl6O4P/c1-2-14-17(13,15-3-5(7,8)9)16-4-6(10,11)12/h2-4H2,1H3 |
InChI-Schlüssel |
UUYAPKGPSOHNDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC(Cl)(Cl)Cl)OCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


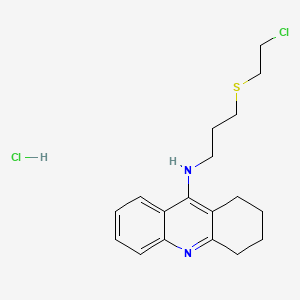
![10-[(1-Azabicyclo[2.2.2]octan-3-yl)methyl]-5lambda~6~-phenothiazine-5,5(10H)-dione](/img/structure/B14664987.png)
![2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14664996.png)
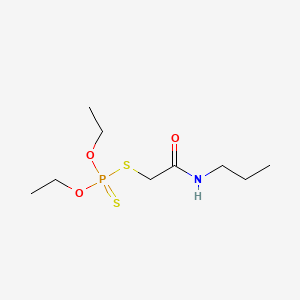
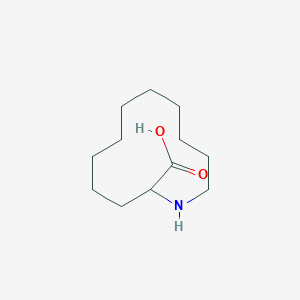
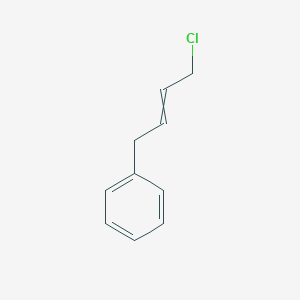
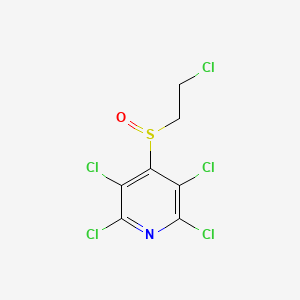
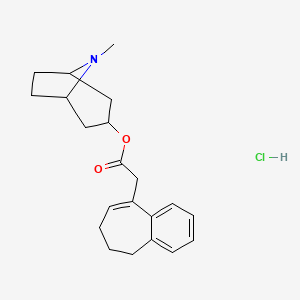
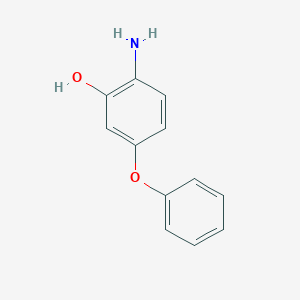
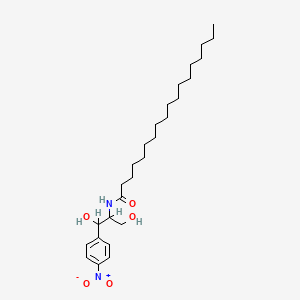
![(3E,6E)-3-[(4-nitrophenyl)methylidene]-6-propylidenepiperazine-2,5-dione](/img/structure/B14665033.png)
